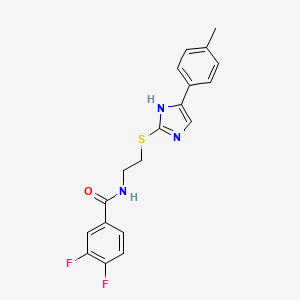

3,4-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

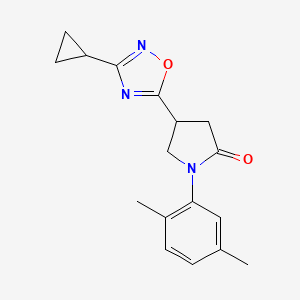

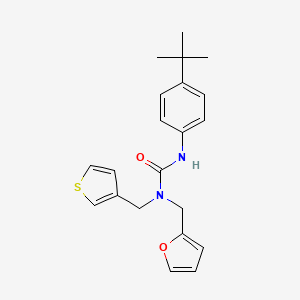

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The presence of the difluoro group and the tolyl group would likely have significant effects on the overall shape and reactivity of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of the imidazole ring and the amide group could potentially make this compound reactive towards both electrophiles and nucleophiles .Wissenschaftliche Forschungsanwendungen

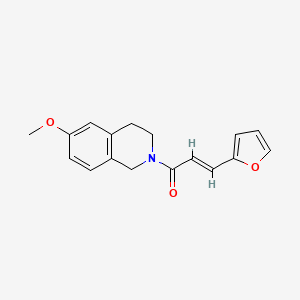

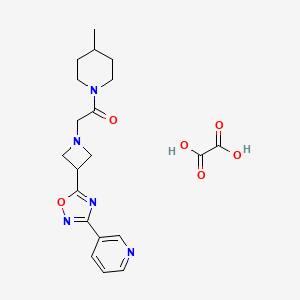

Synthesis and Electrophysiological Activity

Research on N-substituted imidazolylbenzamides, closely related to the chemical structure , has demonstrated their potential as selective class III agents with significant cardiac electrophysiological activity. These compounds, through modification of the N-substituted benzamide series, have shown promise in vitro and in vivo models for the treatment of reentrant arrhythmias, highlighting their importance in developing new cardiovascular therapies (Morgan et al., 1990).

Anticorrosion Applications

Studies have also explored the utility of imidazolium ionic liquids, structurally similar to the query compound, as additives in poly(ethylene glycol) for steel/Cu-Sn alloy contacts. These compounds exhibit excellent friction reduction, antiwear, and anticorrosion properties, suggesting potential applications in industrial lubrication and protection of materials (Cai et al., 2012).

Antiulcer Agents

Imidazo[1,2-a]pyridines, with a structural motif similar to the compound of interest, have been synthesized as potential antiulcer agents. Although not displaying significant antisecretory activity, several compounds demonstrated good cytoprotective properties, indicating their potential utility in developing treatments for ulcers (Starrett et al., 1989).

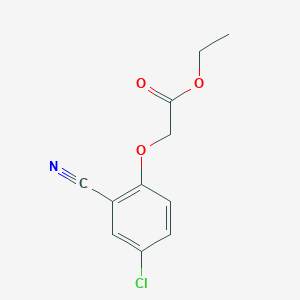

Fluorinated Molecule Synthesis

Research into the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides via rhodium(III)-catalyzed alkenylation demonstrates the broader chemical synthesis applications of fluorinated compounds. These methodologies afford new opportunities for creating elaborate difluorinated compounds with potential pharmaceutical and agrochemical uses (Cui et al., 2023).

Antiinflammatory and Analgesic Activity

The synthesis and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles for antiinflammatory and analgesic activity have shown several analogs to be more potent than phenylbutazone and indomethacin. This research underscores the potential of imidazole derivatives in developing new therapeutic agents for inflammation and pain management (Sharpe et al., 1985).

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3OS/c1-12-2-4-13(5-3-12)17-11-23-19(24-17)26-9-8-22-18(25)14-6-7-15(20)16(21)10-14/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNUUMWFJDZZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,8-Dihydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2570752.png)

![6-Cyclopropyl-2-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2570756.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2570762.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2570763.png)